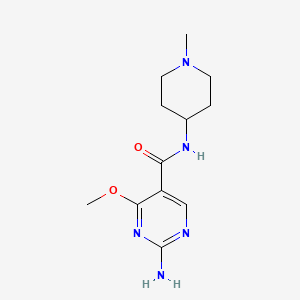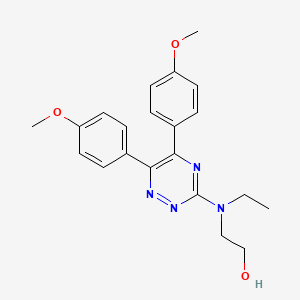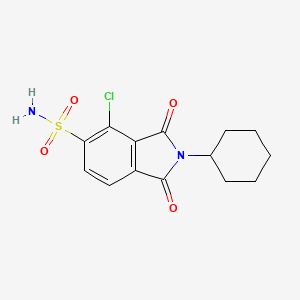
4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the condensation of 4-chloroaniline with cyclohexylmaleic anhydride under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives.
科学的研究の応用
4-Chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline core structure and exhibit comparable chemical reactivity and applications.
Phthalimide derivatives: These compounds also contain a cyclic imide structure and are used in similar applications, such as pharmaceuticals and dyes.
Uniqueness
4-Chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide is unique due to the presence of the chloro and cyclohexyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
40739-56-8 |
|---|---|
分子式 |
C14H15ClN2O4S |
分子量 |
342.8 g/mol |
IUPAC名 |
4-chloro-2-cyclohexyl-1,3-dioxoisoindole-5-sulfonamide |
InChI |
InChI=1S/C14H15ClN2O4S/c15-12-10(22(16,20)21)7-6-9-11(12)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21) |
InChIキー |
MRYBXBVFUWYZEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
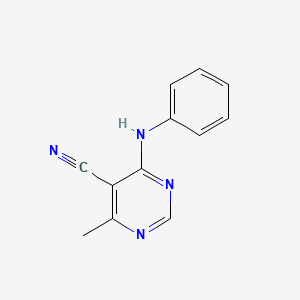
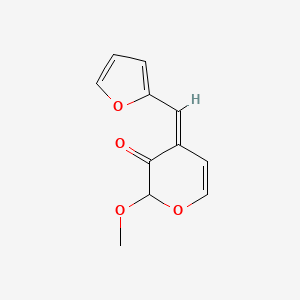
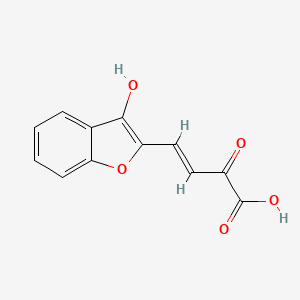
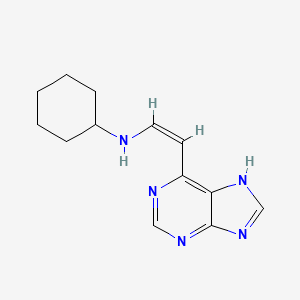
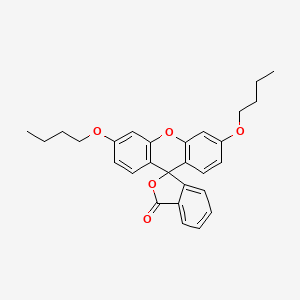
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)
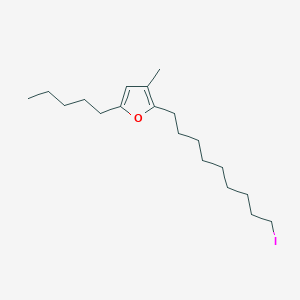
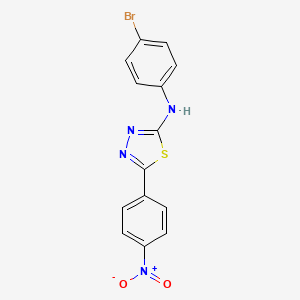

![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
